Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro-
Beschreibung
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- is a complex organic compound known for its unique chemical structure and properties.
Eigenschaften
CAS-Nummer |
727-48-0 |
|---|---|
Molekularformel |
C14H8N2O2 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C14H8N2O2/c17-13-7-3-1-5-9-11(7)12-8(14(18)15-9)4-2-6-10(12)16-13/h1-6H,(H,15,18)(H,16,17) |
InChI-Schlüssel |
YDQLDQRUVSNKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)NC(=O)C4=C3C(=CC=C4)NC2=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound using iron powder in an aqueous ammonium chloride solution, followed by heating and stirring . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using reagents like iron powder in the presence of ammonium chloride.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include iron powder, ammonium chloride, and various organic solvents. The reaction conditions often involve controlled temperatures and stirring to ensure complete and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the compound can yield diamino derivatives, which have different chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- has several scientific research applications:
Organic Electronics: The compound is used as a building block for copolymers in organic solar cells, contributing to the development of high-efficiency photovoltaic devices.
Medicinal Chemistry: Its derivatives are studied for potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: The compound’s unique electronic properties make it suitable for use in various advanced materials.
Wirkmechanismus
The mechanism of action of Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to donate and accept electrons plays a crucial role in its function as a component of photovoltaic devices . In medicinal applications, its mechanism may involve the inhibition of specific enzymes or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,9-Dialkylpyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- 10-Alkoxy-4-alkylpyrido(2,3,4,5-lmn)phenanthridin-5-one
- 5,10-Dialkoxypyrido(2,3,4,5-lmn)phenanthridine
Uniqueness
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- stands out due to its specific electronic properties and structural features, which make it particularly suitable for applications in organic electronics and material science . Its ability to form stable derivatives with various functional groups further enhances its versatility and potential for diverse applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
